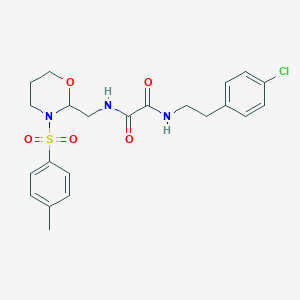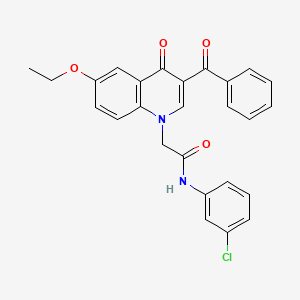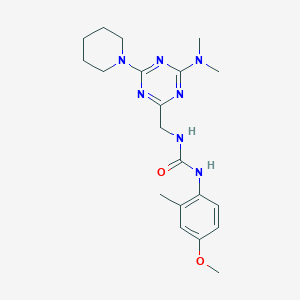![molecular formula C22H26FN3O2 B2850942 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415634-25-0](/img/structure/B2850942.png)
3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available precursors
Synthesis of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Addition of Cyclohexene Moiety: The cyclohexene moiety can be added through a Friedel-Crafts acylation reaction, where cyclohex-3-ene-1-carbonyl chloride reacts with the piperidine-substituted quinazolinone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The fluorine atom on the quinazolinone ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It can be used in studies to understand the interaction of quinazolinone derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy, such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is likely to involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. The piperidine ring may enhance the compound’s binding affinity to these targets, while the fluorine atom can increase its metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents, such as 4-aminoquinazolinone or 4-hydroxyquinazolinone.
Piperidine Derivatives: Compounds with a piperidine ring but different core structures, such as piperidine-substituted benzamides or piperidine-substituted pyridines.
Fluorinated Compounds: Compounds with a fluorine atom in different positions, such as 6-fluoroquinazolinone or 8-fluoroquinazolinone.
Uniqueness
The uniqueness of 3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of a quinazolinone core, a piperidine ring, and a cyclohexene moiety, which together confer specific biological activities and chemical properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Eigenschaften
IUPAC Name |
3-[[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-15-24-20-13-18(23)7-8-19(20)22(28)26(15)14-16-9-11-25(12-10-16)21(27)17-5-3-2-4-6-17/h2-3,7-8,13,16-17H,4-6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZCWXGRVGQOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4CCC=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2850861.png)
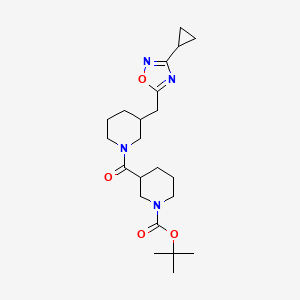
![5-bromo-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2850868.png)
![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2850869.png)

![3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2850871.png)
![4-[2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-oxoethyl]-N,N-diethyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2850872.png)
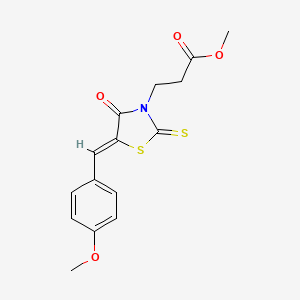
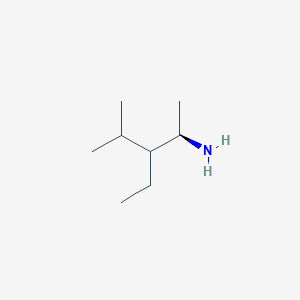
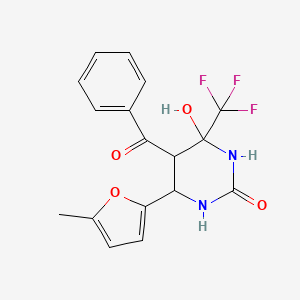
![3-methanesulfonyl-2-oxo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2850878.png)
